molecular formula C19H20N2O3S B11623617 6-phenyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione

6-phenyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione

Cat. No.: B11623617
M. Wt: 356.4 g/mol
InChI Key: VZZBYLNORGHHMS-UHFFFAOYSA-N
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Description

6-phenyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of phenyl and trimethoxyphenyl groups in its structure suggests potential interactions with various biological targets, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione typically involves a multi-step process:

    Starting Materials: The synthesis begins with the appropriate aromatic aldehyde, urea or thiourea, and a β-dicarbonyl compound.

    Cyclocondensation Reaction: These starting materials undergo a Biginelli reaction, a well-known method for synthesizing dihydropyrimidines. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid.

    Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to ensure complete cyclization. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce costs. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.

    Catalyst Optimization: Employing more efficient and reusable catalysts to minimize waste and reduce environmental impact.

    Purification Techniques: Implementing advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or trimethoxyphenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution Reagents: Halogens or alkylating agents for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols or other reduced derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 6-phenyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with enzymes involved in critical biological pathways, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a compound of interest for developing new treatments.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-phenyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-3,4-dihydropyrimidine-2(1H)-thione
  • 6-phenyl-4-(3,4-dimethoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione
  • 6-phenyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidine

Uniqueness

Compared to similar compounds, 6-phenyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione stands out due to the presence of the trimethoxyphenyl group. This group can enhance the compound’s biological activity and improve its binding affinity to molecular targets. Additionally, the trimethoxyphenyl group may influence the compound’s solubility and stability, making it more suitable for certain applications.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

6-phenyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-2-thione

InChI

InChI=1S/C19H20N2O3S/c1-22-16-9-13(10-17(23-2)18(16)24-3)15-11-14(20-19(25)21-15)12-7-5-4-6-8-12/h4-11,15H,1-3H3,(H2,20,21,25)

InChI Key

VZZBYLNORGHHMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C=C(NC(=S)N2)C3=CC=CC=C3

Origin of Product

United States

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